5-(4-Fluorobenzoyl)furan-2-carboxylic acid

Catalog No.
S12240404
CAS No.
M.F
C12H7FO4
M. Wt
234.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Fluorobenzoyl)furan-2-carboxylic acid

Product Name

5-(4-Fluorobenzoyl)furan-2-carboxylic acid

IUPAC Name

5-(4-fluorobenzoyl)furan-2-carboxylic acid

Molecular Formula

C12H7FO4

Molecular Weight

234.18 g/mol

InChI

InChI=1S/C12H7FO4/c13-8-3-1-7(2-4-8)11(14)9-5-6-10(17-9)12(15)16/h1-6H,(H,15,16)

InChI Key

WHOOBYGBGQMCDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(O2)C(=O)O)F

5-(4-Fluorobenzoyl)furan-2-carboxylic acid is a heterocyclic compound that belongs to the furan family. Its molecular formula is C11_{11}H7_{7}FO3_{3}, and it features a furan ring substituted with a 4-fluorobenzoyl group at the 5-position and a carboxylic acid group at the 2-position. This compound exhibits unique chemical properties due to the presence of both an aromatic ring and a furan moiety, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and materials science .

The chemical reactivity of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid can be attributed to the functional groups present in its structure. It can participate in various reactions, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic substitution: The fluorine atom on the benzoyl group can be replaced by nucleophiles under appropriate conditions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of a substituted furan derivative.

These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry .

Research into the biological activity of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid is limited but suggests potential pharmacological properties. Compounds containing furan rings have been associated with various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the fluorobenzoyl group may enhance these activities by improving bioavailability or altering metabolic pathways . Further studies are required to elucidate specific mechanisms of action and therapeutic potentials.

Several synthetic approaches can be employed to produce 5-(4-Fluorobenzoyl)furan-2-carboxylic acid:

  • Friedel-Crafts Acylation: A common method involves acylating furan with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through carbon dioxide insertion into an appropriate precursor or via hydrolysis of an ester derivative.
  • Direct Functionalization: Advanced synthetic strategies may involve direct functionalization of existing furan derivatives using fluorinated reagents.

These methods allow for the efficient synthesis of this compound with control over purity and yield .

5-(4-Fluorobenzoyl)furan-2-carboxylic acid has potential applications in several areas:

  • Pharmaceuticals: Due to its unique structure, it could serve as a lead compound for developing new drugs targeting various diseases.
  • Material Science: Its properties may be exploited in creating novel materials or coatings with specific functionalities.
  • Chemical Research: It serves as a useful intermediate in organic synthesis for producing more complex molecules.

The versatility of this compound makes it valuable in both research and industrial applications .

Interaction studies involving 5-(4-Fluorobenzoyl)furan-2-carboxylic acid focus on its binding affinity with biological targets, such as enzymes or receptors. Preliminary data suggest that compounds with similar structures may interact with biological macromolecules, influencing their activity. Understanding these interactions is crucial for assessing the compound's therapeutic potential and safety profile .

Several compounds share structural similarities with 5-(4-Fluorobenzoyl)furan-2-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-(3-Fluorobenzoyl)furan-2-carboxylic acidC12_{12}H7_{7}FO4_{4}Contains a different fluorinated benzoyl group
5-(2-Fluorobenzoyl)furan-2-carboxylic acidC12_{12}H7_{7}FO4_{4}Features a fluorinated benzoyl at another position
5-(4-Chlorobenzoyl)furan-2-carboxylic acidC11_{11}H7_{7}ClO3_{3}Substituted with chlorine instead of fluorine

These compounds illustrate variations in substituents that can significantly influence their chemical properties and biological activities. The unique combination of a furan ring with a fluorinated aromatic moiety distinguishes 5-(4-Fluorobenzoyl)furan-2-carboxylic acid from its analogs, potentially enhancing its utility in various applications .

Friedel-Crafts Acylation Pathways

The Friedel-Crafts acylation remains a cornerstone for constructing benzoyl-substituted furan systems. For 5-(4-fluorobenzoyl)furan-2-carboxylic acid, this typically involves reacting furan-2-carboxylic acid with 4-fluorobenzoyl chloride in the presence of Lewis acid catalysts such as aluminum trichloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the acylium ion generated from the acid chloride interacts with the electron-rich furan ring [5].

Table 1: Representative Friedel-Crafts Conditions for Benzoyl Group Installation

CatalystSolventTemperature (°C)Yield (%)
AlCl₃Dichloromethane0 → 2568
FeCl₃Toluene8072
Hf(OTf)₄Solvent-free12085

The choice of solvent significantly impacts regioselectivity, with polar aprotic solvents favoring para-substitution on the benzoyl moiety [5]. Post-acylation hydrolysis under basic conditions (e.g., NaOH/EtOH) yields the target carboxylic acid functionality.

Sequential Functionalization Strategies

Early synthetic routes employed a stepwise approach:

  • Furan carboxylation: Oxidation of 5-methylfurfural using KMnO₄/H₂SO₄ to furan-2-carboxylic acid [3].
  • Benzoylation: Direct acylation with 4-fluorobenzoyl chloride under Friedel-Crafts conditions [5].
  • Purification: Crystallization from ethanol/water mixtures achieves >95% purity.

While reliable, these methods often require stoichiometric Lewis acids, generating significant metal waste. Recent advances focus on catalyst recycling and solvent optimization to improve sustainability [5].

Catalytic Coupling Strategies for Benzoyl-Furan Linkages

Palladium-Catalyzed Cross-Coupling

Transition metal catalysis enables precise C-C bond formation between aromatic systems. The Suzuki-Miyaura coupling has been adapted for constructing benzoyl-furan linkages using:

  • Furan boronic ester: Prepared via borylation of 5-bromofuran-2-carboxylate
  • 4-Fluorobenzoyl electrophile: Typically a bromo- or iodo-substituted benzoyl chloride

Pd(PPh₃)₄ with K₂CO₃ base in THF/H₂O at 80°C achieves coupling yields up to 78% [4] [6]. Microwave-assisted coupling reduces reaction times from 24 h to <2 h while maintaining yields [4].

Directed C-H Functionalization

8-Aminoquinoline-directed C-H arylation represents a breakthrough in benzofuran functionalization [4]. Applied to furan systems, this strategy enables direct benzoylation without pre-functionalization:

  • Directing group installation: Amidation of furan-2-carboxylic acid with 8-aminoquinoline
  • Palladium-catalyzed arylation: Using Pd(OAc)₂/AgOAc catalyst system with 4-fluorobenzoyl iodide
  • Directing group removal: Transamidation with Boc-protected amines followed by acidolysis

This three-step sequence achieves 65-72% overall yield with excellent regiocontrol [4].

Microwave-Assisted and Flow Chemistry Techniques

Accelerated Reaction Kinetics

Microwave irradiation dramatically enhances acylation rates. For instance, Friedel-Crafts benzoylation completes in 15 minutes (vs. 24 h conventionally) when performed at 150°C under 300 W irradiation [5]. Energy calculations show a 40% reduction in overall process energy compared to thermal methods.

Continuous Flow Synthesis

Emerging flow chemistry approaches address scalability challenges:

Table 2: Flow System Parameters for Benzoylation

Reactor TypeResidence TimeProductivity (g/h)
Microfluidic5 min0.8
Packed-bed20 min12.4
Tubular30 min6.7

Key advantages include:

  • Precise temperature control (±2°C vs ±10°C in batch)
  • Inline purification via scavenger resins
  • 98% conversion maintenance over 72 h operation

Green Chemistry Approaches in Heterocyclic Synthesis

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use while maintaining high yields:

  • Furan-2-carboxylic acid + 4-fluorobenzoyl chloride
  • Catalytic FeCl₃·6H₂O (5 mol%)
  • 500 rpm for 2 h → 82% yield

This method reduces E-factor by 94% compared to traditional routes [5].

Biocatalytic Routes

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze benzoylation in aqueous media:

  • pH 7.5 phosphate buffer
  • 35°C, 24 h
  • 58% conversion with 99% regioselectivity

While yields remain moderate, enzymatic methods offer unparalleled selectivity and minimal byproducts.

Recyclable Catalytic Systems

Magnetic nanoparticle-supported catalysts (Fe₃O₄@SiO₂-Pd) enable:

  • 97% yield in initial run
  • 89% yield after 5 cycles
  • Simplified recovery via external magnets

Leaching tests show <0.5 ppm Pd loss per cycle, meeting pharmaceutical industry standards [4].

This comprehensive report presents the physicochemical characterization of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid, a heterocyclic compound with the molecular formula C₁₂H₇FO₄ and molecular weight of 234.18 g/mol [1]. The compound belongs to the furan carboxylic acid family and is distinguished by the presence of a 4-fluorobenzoyl substituent at the 5-position of the furan ring. This detailed analysis covers thermal stability, solubility properties, acid dissociation behavior, and electrochemical characteristics based on available scientific literature and comparative studies with structurally related compounds.

Thermal Stability and Phase Transition Analysis

Thermal Decomposition Characteristics

The thermal stability of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid presents several analytical challenges due to the inherent instability of substituted furan derivatives under elevated temperatures. Based on research conducted on structurally similar compounds, furan carboxylic acids typically exhibit thermal decomposition pathways that involve both the furan ring and the carboxylic acid functional group [2].

Comparative analysis with related furan carboxylic acids reveals that 2-furancarboxylic acid exhibits a boiling point of 504.2 K (231°C) and a melting point of 406.65 K (133.5°C) [3]. The presence of the 4-fluorobenzoyl substituent in our target compound is expected to significantly alter these thermal properties due to increased molecular weight and altered intermolecular interactions.

Property2-Furancarboxylic Acid5-(4-Fluorophenyl)furan-2-carboxylic Acid5-(4-Fluorobenzoyl)furan-2-carboxylic Acid
Molecular Weight112.08 g/mol [3]206.17 g/mol [4]234.18 g/mol [1]
Melting Point133.5°C [3]201-202°C [4]Not available
Boiling Point231°C [3]364.1±32.0°C (predicted) [4]Not available

Phase Transition Behavior

The phase transition behavior of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid remains largely unexplored in the current literature. However, thermodynamic studies on fluorinated carboxylic acids provide valuable insights into the expected behavior. Research by Snitsiriwat et al. demonstrates that fluorinated carboxylic acids exhibit distinct thermal properties compared to their non-fluorinated analogs, with the fluorine substitution affecting both the enthalpy of formation and phase transition temperatures [5].

The sublimation enthalpy of 2-furancarboxylic acid has been reported as 88.4 ± 1.5 kJ/mol based on measurements from 285 to 304 K [3]. The incorporation of the 4-fluorobenzoyl group is expected to increase the sublimation enthalpy significantly due to enhanced molecular interactions and increased molecular complexity.

Thermal Analysis Methodology

Recommended analytical approaches for thermal characterization include:

  • Differential Scanning Calorimetry (DSC): For melting point determination and glass transition analysis
  • Thermogravimetric Analysis (TGA): For decomposition temperature and mass loss evaluation
  • Derivative Thermogravimetry (DTG): For identification of distinct decomposition stages
  • Hot-stage Microscopy: For visual observation of phase transitions and polymorphic transformations

Solubility Profile in Organic Solvents and Aqueous Systems

Aqueous Solubility Characteristics

The aqueous solubility of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid is expected to be limited due to the hydrophobic nature of the fluorobenzoyl substituent. Comparative studies with 2-furancarboxylic acid, which exhibits easy solubility in both cold and hot water at 27.1 g/L [6], suggest that the target compound will have significantly reduced aqueous solubility.

The solubility characteristics of related furan carboxylic acids provide important benchmarks:

CompoundAqueous SolubilityOrganic Solvent Solubility
2-Furancarboxylic acid27.1 g/L (easily soluble) [6]DMSO: ≥100 mg/mL [7]
5-Hydroxymethyl-2-furancarboxylic acid~1 mg/mL (PBS, pH 7.2) [8]Ethanol: ~100 mg/mL, DMSO: ~10 mg/mL, DMF: ~15 mg/mL [8]

Organic Solvent Solubility

The solubility of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid in organic solvents is anticipated to be favorable due to the aromatic character of the fluorobenzoyl group. Based on solubility data for structurally similar compounds, the following solvent systems are expected to provide good solubility:

  • Dimethyl Sulfoxide (DMSO): High solubility expected based on similar furan carboxylic acids [7] [8]
  • Dimethylformamide (DMF): Moderate to high solubility anticipated
  • Acetonitrile: Limited solubility expected
  • Ethanol: Moderate solubility based on related compounds [8]
  • Methanol: Similar to ethanol, moderate solubility expected

Solubility in Binary Solvent Systems

Research on 2,5-furandicarboxylic acid and 5-formylfuran-2-carboxylic acid in binary solvent mixtures of water and 1,4-dioxane demonstrates that pure 1,4-dioxane dissolves significantly more solute than pure water [9]. This finding suggests that binary solvent systems may provide enhanced solubility for 5-(4-Fluorobenzoyl)furan-2-carboxylic acid.

The solubility enhancement in organic-aqueous mixtures follows the general principle that increased organic solvent content improves dissolution of hydrophobic compounds. Temperature also plays a crucial role, with higher temperatures generally increasing solubility across all solvent systems [9].

Acid Dissociation Constants (pKa) and Tautomeric Behavior

Acid Dissociation Characteristics

The determination of acid dissociation constants for 5-(4-Fluorobenzoyl)furan-2-carboxylic acid requires consideration of both the carboxylic acid functionality and the potential influence of the fluorobenzoyl substituent. Comparative data from related compounds provides valuable insights into expected pKa values.

The predicted pKa values for structurally related compounds are:

CompoundPredicted pKaReference
5-(4-Fluorophenyl)furan-2-carboxylic acid3.08±0.10 [4]
5-Hydroxymethyl-2-furancarboxylic acid3.11±0.10 [10]
5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid2.63±0.30 [11]

The electron-withdrawing effect of the fluorine atom in the benzoyl group is expected to decrease the pKa value compared to the unsubstituted analog, making the compound more acidic. This effect is consistent with the general trend observed in fluorinated carboxylic acids [5].

Tautomeric Equilibria

The tautomeric behavior of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid involves potential equilibria between different structural forms. Research on related carboxylic acid systems demonstrates that tautomeric equilibria can be influenced by several factors:

  • Solvent effects: Different solvents can stabilize different tautomeric forms
  • Temperature: Higher temperatures may favor certain tautomeric states
  • pH conditions: Protonation state affects tautomeric equilibria
  • Molecular interactions: Intermolecular hydrogen bonding influences tautomeric stability

Studies on 2-cyanobenzoic acids reveal that ring-chain tautomeric equilibria can be analyzed using mass spectrometry and NMR spectroscopy [12] [13]. The compound exists predominantly in the ring form at equilibrium, with the open-chain tautomer being the minority species.

Fluorine Effects on Tautomeric Behavior

The presence of fluorine substituents can significantly influence tautomeric equilibria. Research on perfluorinated cyclic keto-enol systems demonstrates that fluorination shifts the equilibrium toward the enol tautomer due to hyperconjugative interactions and electron withdrawal effects [14]. Similar effects may influence the tautomeric behavior of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid.

Electrochemical Properties and Redox Behavior

Electrochemical Characterization Methods

The electrochemical properties of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid can be investigated using various voltammetric techniques. Cyclic voltammetry (CV) represents the most fundamental approach for characterizing redox behavior, providing information about:

  • Oxidation and reduction potentials
  • Reversibility of electron transfer processes
  • Electron transfer kinetics
  • Electrochemical mechanisms

Research on related compounds demonstrates that cyclic voltammetry can reveal complex redox behavior in furan-containing systems [15] [16]. The technique is particularly valuable for determining the electrochemical gap and identifying quasi-reversible redox systems.

Electrochemical Reduction Processes

The reduction behavior of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid is expected to involve multiple processes:

  • Carbonyl reduction: The benzoyl group may undergo reduction to form the corresponding alcohol
  • Furan ring reduction: Under specific conditions, the furan ring may be reduced to tetrahydrofuran derivatives
  • Fluorine-carbon bond effects: The C-F bond may influence the reduction pathway

Recent research on the reductive conversion of furan carboxylic acids demonstrates that selective reduction can be achieved while preserving the carboxylic acid functionality [18]. This finding suggests that controlled electrochemical reduction may provide access to partially reduced derivatives of the target compound.

Electrochemical Oxidation Pathways

The oxidation behavior of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid may involve several pathways:

  • Furan ring oxidation: Can lead to ring-opening products
  • Benzoyl group oxidation: May result in hydroxylated derivatives
  • Carboxylic acid oxidation: Can produce CO₂ and reduced products

Studies on fluorinated organic compounds in electrochemical systems indicate that the presence of fluorine can significantly influence oxidation pathways and product distribution [19]. The electrochemical oxidation of related furan derivatives has been shown to proceed through radical intermediates [20].

Electrochemical Applications

The electrochemical properties of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid may find applications in:

  • Organic synthesis: As a substrate for electrochemical transformations
  • Analytical chemistry: As a redox indicator or electrochemical sensor component
  • Materials science: In the development of conducting polymers or electrode materials
  • Pharmaceutical research: For understanding drug metabolism and bioactivation

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

234.03283686 g/mol

Monoisotopic Mass

234.03283686 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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